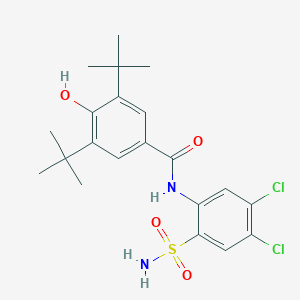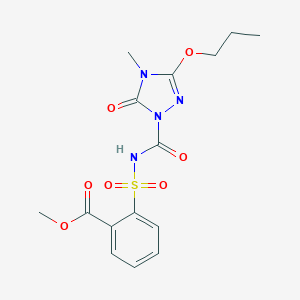
3,5-Diisothiocyanatobenzoic acid
Overview
Description
3,5-Diisothiocyanatobenzoic acid is a chemical compound with the molecular formula C9H4N2O2S2 and a molecular weight of 236.27 g/mol . It is a derivative of benzoic acid and belongs to the isothiocyanate family. This compound is known for its colorless crystalline structure and solubility in water . It has significant importance in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
3,5-Diisothiocyanatobenzoic acid (DITCBA) is a naturally occurring compound that holds significant importance in scientific research . It is a derivative of benzoic acid and a member of the isothiocyanate family . This compound finds broad applications in the synthesis of organic compounds and the exploration of biochemical and physiological phenomena .
Target of Action
It has been employed to investigate the impact of isothiocyanates on diverse biological systems, including bacteria and yeast cells .
Pharmacokinetics
It is known that ditcba exhibits solubility in water , which may influence its bioavailability and distribution within the body.
Action Environment
As a water-soluble compound , its action may be influenced by factors such as pH and temperature.
Preparation Methods
The synthesis of 3,5-Diisothiocyanatobenzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with thiophosgene. The reaction conditions include maintaining a low temperature to ensure the stability of the intermediate products. The general reaction scheme is as follows:
Starting Material: 3,5-diaminobenzoic acid
Reagent: Thiophosgene
Conditions: Low temperature, typically around 0-5°C
Product: this compound
Chemical Reactions Analysis
3,5-Diisothiocyanatobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Hydrolysis: The isothiocyanate groups can be hydrolyzed to form amines and carbon dioxide.
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Diisothiocyanatobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: The compound is employed in studies involving the modification of proteins and peptides, as the isothiocyanate groups can react with amino groups in proteins.
Medicine: Research has explored its potential use in developing therapeutic agents, although it is not yet widely used in clinical settings.
Comparison with Similar Compounds
3,5-Diisothiocyanatobenzoic acid can be compared with other isothiocyanate derivatives, such as:
Phenyl isothiocyanate: Similar in reactivity but lacks the additional carboxylic acid group.
Allyl isothiocyanate: Known for its presence in mustard oil, it has different physical properties and applications.
Benzyl isothiocyanate: Another isothiocyanate derivative with distinct biological activities.
The uniqueness of this compound lies in its dual isothiocyanate groups and the presence of a carboxylic acid group, which provides additional reactivity and potential for diverse applications .
Properties
IUPAC Name |
3,5-diisothiocyanatobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2S2/c12-9(13)6-1-7(10-4-14)3-8(2-6)11-5-15/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIAGFHYULXJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)N=C=S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346983 | |
| Record name | 3,5-Diisothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151890-10-7 | |
| Record name | 3,5-Diisothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 151890-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














